molecular formula C7H9BrClNO B1379063 2-(Aminomethyl)-6-bromophenol hydrochloride CAS No. 1795488-85-5

2-(Aminomethyl)-6-bromophenol hydrochloride

Cat. No.: B1379063
CAS No.: 1795488-85-5
M. Wt: 238.51 g/mol
InChI Key: GDGHPIYQSQNMPZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromophenol hydrochloride is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of phenol using bromine in the presence of a catalyst, followed by a Mannich reaction to introduce the aminomethyl group . The reaction conditions often involve the use of formaldehyde and a primary or secondary amine under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The bromination and Mannich reaction steps are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-bromophenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol derivatives without the bromine atom.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-bromophenol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-bromophenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-6-chlorophenol hydrochloride
  • 2-(Aminomethyl)-6-fluorophenol hydrochloride
  • 2-(Aminomethyl)-6-iodophenol hydrochloride

Uniqueness

2-(Aminomethyl)-6-bromophenol hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding.

Properties

IUPAC Name

2-(aminomethyl)-6-bromophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHPIYQSQNMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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